molecular formula C9H14N2O12P2 B13392115 UDP-Na

UDP-Na

Cat. No.: B13392115
M. Wt: 404.16 g/mol
InChI Key: XCCTYIAWTASOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine diphosphate sodium (UDP-Na) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is composed of uridine diphosphate (UDP) and sodium ions. This compound is involved in the biosynthesis of glycoconjugates, which are essential for cell signaling, protein glycosylation, and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

UDP-Na can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic conversion of uridine triphosphate (UTP) and a sugar-1-phosphate to form UDP-sugar, followed by the addition of sodium ions. This process typically requires specific enzymes such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase .

Industrial Production Methods

In industrial settings, this compound is produced using microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for this compound synthesis. The fermentation broth is then subjected to purification processes, including ion-exchange chromatography, to isolate and purify this compound .

Mechanism of Action

UDP-Na exerts its effects through its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the sugar moiety from this compound to specific acceptor molecules. This process is crucial for the formation of glycoproteins, glycolipids, and other glycoconjugates. The molecular targets and pathways involved include various glycosyltransferases and their associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the biosynthesis of glycoconjugates and its involvement in various biochemical pathways. Its sodium ion component also distinguishes it from other nucleotide sugars, potentially influencing its solubility and reactivity .

Properties

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTYIAWTASOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861597
Record name 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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